N,N'-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide
Description
N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE: is an organic compound with the molecular formula C15H36N4. It is a colorless liquid that is soluble in water, chloroform, and methanol. This compound is commonly used as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other organic compounds.
Properties
Molecular Formula |
C18H29N5O4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H29N5O4/c1-21(2)9-5-7-19-17(24)14-11-15(13-16(12-14)23(26)27)18(25)20-8-6-10-22(3)4/h11-13H,5-10H2,1-4H3,(H,19,24)(H,20,25) |
InChI Key |
PCGOBXUHCHGPED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the final product. The reaction conditions generally include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polymers, resins, and other organic compounds.
Biology: The compound is used in the preparation of various biological reagents and as a cross-linking agent in protein and nucleic acid research.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE exerts its effects involves its role as a catalyst in various chemical reactions. It facilitates the formation of bonds between molecules, thereby accelerating the reaction process. The molecular targets and pathways involved include interactions with functional groups such as amines, carboxyls, and nitro groups .
Comparison with Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N′-Dimethylethylenediamine
- N,N′-Diethyl-1,3-propanediamine
- N,N′-Diisopropyl-1,3-propanediamine
- 3,3′-Iminobis (N,N-dimethylpropylamine)
- N,N,N′-Trimethyl-1,3-propanediamine
Comparison: N1,N3-BIS[3-(DIMETHYLAMINO)PROPYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its specific functional groups, which provide distinct catalytic properties. Compared to similar compounds, it offers enhanced solubility in various solvents and greater efficiency in catalyzing polymerization reactions.
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